tert-butyl 2-methyl-3-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)propanoate
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Overview
Description
Tert-butyl 2-methyl-3-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)propanoate: is a chemical compound belonging to the class of boronic esters. This compound is characterized by its complex structure, which includes a boronic acid derivative and a tert-butyl ester group. It is widely used in organic synthesis and various scientific research applications due to its unique chemical properties.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of tert-butyl 2-methyl-3-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)propanoate typically involves the reaction of 2-methyl-3-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)propanoic acid with tert-butanol in the presence of a coupling agent such as 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) and a catalyst like 4-dimethylaminopyridine (DMAP). The reaction is usually carried out under anhydrous conditions to prevent hydrolysis of the boronic ester.
Industrial Production Methods: In an industrial setting, the compound is produced on a larger scale using similar synthetic routes but with optimized reaction conditions to increase yield and purity. Continuous flow reactors and automated synthesis platforms are often employed to enhance efficiency and reproducibility.
Chemical Reactions Analysis
Types of Reactions: Tert-butyl 2-methyl-3-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)propanoate undergoes various chemical reactions, including Suzuki-Miyaura cross-coupling, oxidation, and reduction reactions.
Common Reagents and Conditions:
Suzuki-Miyaura Cross-Coupling: This reaction typically involves the use of palladium catalysts (e.g., Pd(PPh3)4) and a base such as sodium carbonate.
Oxidation: Common oxidizing agents include hydrogen peroxide (H2O2) and tert-butyl hydroperoxide (TBHP).
Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are used.
Major Products Formed:
Suzuki-Miyaura Cross-Coupling: Formation of biaryl compounds.
Oxidation: Formation of corresponding alcohols or ketones.
Reduction: Formation of corresponding alcohols or aldehydes.
Scientific Research Applications
Chemistry: In organic chemistry, tert-butyl 2-methyl-3-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)propanoate is used as a building block for the synthesis of complex molecules, including pharmaceuticals and natural products.
Biology: The compound is utilized in biological studies to investigate enzyme mechanisms and protein interactions due to its ability to form stable complexes with various biomolecules.
Medicine: It serves as a precursor in the synthesis of drug candidates, particularly in the development of boronic acid-based drugs that target cancer and inflammatory diseases.
Industry: In the chemical industry, it is employed in the production of advanced materials and polymers, leveraging its unique reactivity and stability.
Mechanism of Action
The mechanism by which tert-butyl 2-methyl-3-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)propanoate exerts its effects involves its participation in cross-coupling reactions, where it acts as a boronic acid derivative to form carbon-carbon bonds. The molecular targets and pathways involved include the activation of palladium catalysts and the formation of boronic ester intermediates.
Comparison with Similar Compounds
Boronic Acids: Similar in structure but lack the tert-butyl ester group.
Boronic Esters: Similar in function but may have different substituents on the boronic acid core.
Uniqueness: Tert-butyl 2-methyl-3-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)propanoate is unique due to its tert-butyl ester group, which provides enhanced stability and reactivity compared to other boronic esters.
This comprehensive overview highlights the significance of this compound in various scientific and industrial applications. Its unique chemical properties and versatile reactivity make it a valuable compound in organic synthesis and research.
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Properties
CAS No. |
134892-14-1 |
---|---|
Molecular Formula |
C14H27BO4 |
Molecular Weight |
270.2 |
Purity |
95 |
Origin of Product |
United States |
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